

# Vinoxerine (GBR-12909) for Cocaine Dependence: A Preclinical Technical Guide

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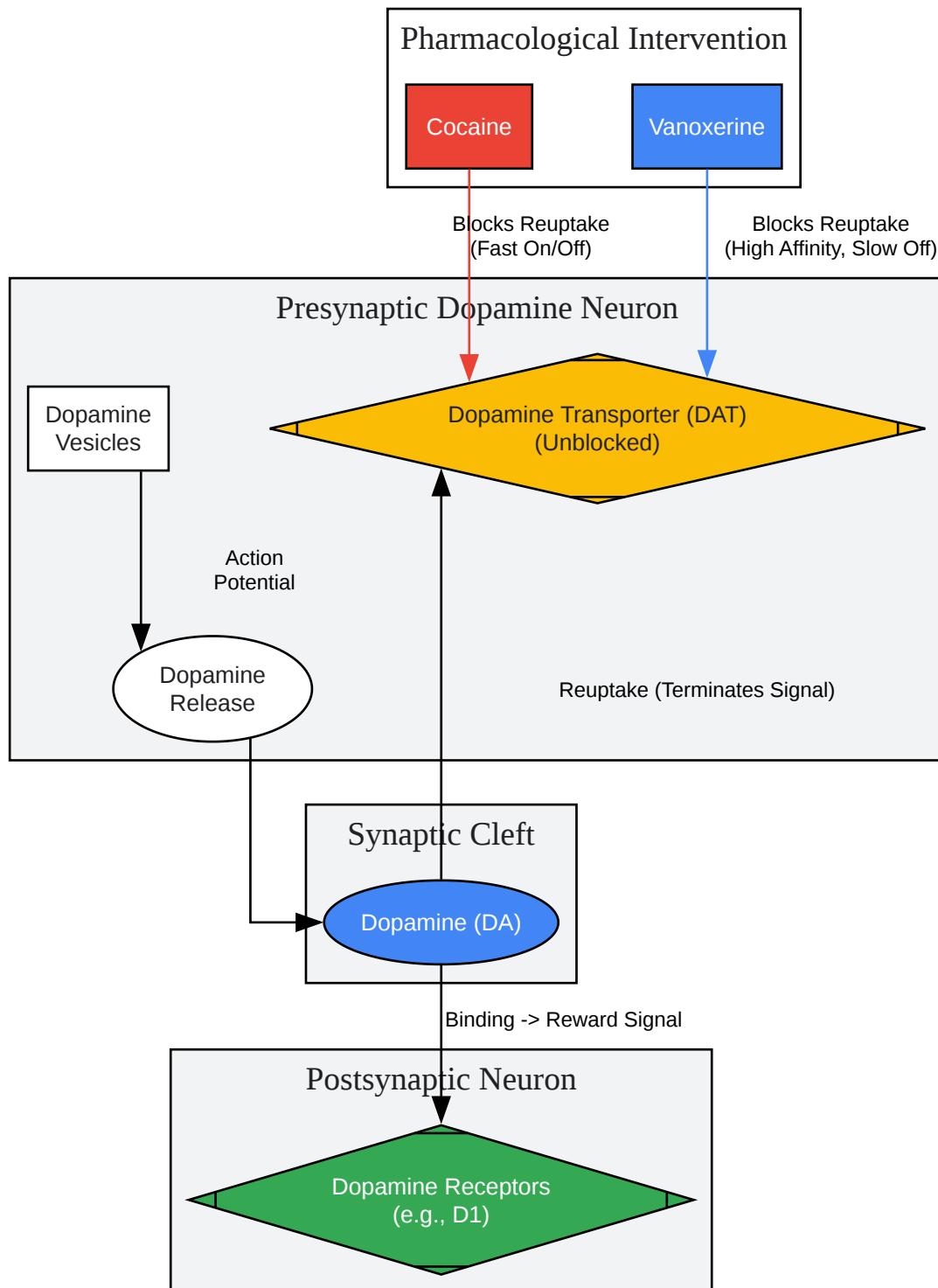
## Introduction

**Vinoxerine** (GBR-12909) is a potent and selective dopamine reuptake inhibitor (DRI) that has been extensively investigated as a potential pharmacotherapy for cocaine dependence.<sup>[1][2]</sup> Synthesized in the late 1970s, it was initially explored as a treatment for depression.<sup>[3][4]</sup> The rationale for its use in cocaine addiction stems from its mechanism of action, which directly competes with cocaine at the dopamine transporter (DAT).<sup>[1][4]</sup> Cocaine's reinforcing effects are primarily mediated by its blockade of the DAT, leading to increased dopamine levels in the synaptic cleft, particularly within the brain's reward pathways.<sup>[3][5]</sup> **Vinoxerine**, by also binding to the DAT, was hypothesized to reduce cocaine's rewarding effects and craving.<sup>[1][2]</sup> This guide provides an in-depth summary of the preclinical data, experimental protocols, and key findings from studies evaluating **Vinoxerine** for cocaine dependence.

## Mechanism of Action

**Vinoxerine** is a high-affinity ligand for the dopamine transporter, exhibiting a binding affinity approximately 50 to 500 times stronger than that of cocaine.<sup>[1][2][5]</sup> Unlike cocaine, which causes a rapid and pronounced spike in extracellular dopamine, **Vinoxerine** leads to a more modest and sustained increase.<sup>[5]</sup> It has a slower dissociation rate from the DAT compared to cocaine.<sup>[3][4]</sup> This kinetic difference is crucial; it allows **Vinoxerine** to occupy the transporter for a prolonged period, effectively blocking cocaine from binding without producing a similar euphoric "high," thus suggesting a lower potential for abuse.<sup>[3][5]</sup> In addition to its primary action at the DAT, **Vinoxerine** also binds with nanomolar affinity to the serotonin transporter

and acts as a potent blocker of the hERG cardiac potassium channel, a characteristic that has raised cardiotoxicity concerns.[\[1\]](#)



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**Caption:** Mechanism of **Vinoxerine** vs. Cocaine at the Dopamine Transporter.

## Preclinical Efficacy Data

### In Vitro Binding and Uptake Inhibition

**Vinoxerine**'s potency as a DRI has been well-characterized in vitro. These studies are fundamental to understanding its interaction with the dopamine transporter relative to cocaine.

Table 1: In Vitro Affinity and Potency of **Vinoxerine**

| Parameter                        | Value                 | Species/System | Reference |
|----------------------------------|-----------------------|----------------|-----------|
| Ki (Inhibition Constant)         | 1 nM                  | Not Specified  | [6][7]    |
| Ki (Inhibition Constant)         | 9 nM                  | Human DAT      | [2][8]    |
| Relative Potency vs. Cocaine     | ~700-fold more potent | In Vitro       | [5]       |
| DAT Binding Affinity vs. Cocaine | ~50-fold stronger     | Not Specified  | [1][5]    |

| DAT Binding Affinity vs. Cocaine | ~500-fold stronger | Not Specified | [2] |

### In Vivo Self-Administration Studies

Self-administration paradigms are the gold standard in preclinical addiction research, modeling the voluntary drug-taking behavior seen in humans. Studies in multiple species have shown that **Vinoxerine** can effectively reduce cocaine self-administration.

Table 2: Effect of **Vinoxerine** on Cocaine Self-Administration in Primates

| Animal Model   | Vanoxerine Dose (i.v.) | Effect on Cocaine Self-Administration | Reference                               |
|----------------|------------------------|---------------------------------------|---|
| Rhesus Monkeys | 1.0 mg/kg              | Selective reduction                   | <a href="#">[2]</a> <a href="#">[3]</a> |
| Rhesus Monkeys | 3.0 mg/kg              | Elimination                           | <a href="#">[2]</a> <a href="#">[3]</a> |

| Rhesus Monkeys | Not specified | Decreased cocaine-maintained responding without affecting food-maintained responding [\[\[2\]\[9\]\]](#) |

A long-acting decanoate ester of a hydroxylated **Vanoxerine** analog, DBL-583, demonstrated a prolonged effect, reducing cocaine-maintained responding by 80% with a single injection that lasted for nearly 30 days.[\[2\]](#)

## Experimental Protocol: Cocaine Self-Administration in Rats

This protocol outlines a typical procedure for evaluating the effect of a candidate medication like **Vanoxerine** on cocaine self-administration behavior in rats.

- Animal Subjects and Housing: Male Wistar or Sprague-Dawley rats are individually housed with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.[\[10\]](#)
- Surgical Implantation: Rats are anesthetized with pentobarbital (50 mg/kg, i.p.) and surgically implanted with a chronic indwelling catheter in the right jugular vein.[\[10\]](#) The catheter is externalized between the scapulae. A recovery period of at least 6 days is allowed post-surgery.[\[10\]](#) Catheter patency is maintained by daily flushing with heparinized saline containing an antibiotic.[\[10\]](#)
- Operant Conditioning Chambers: Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, and a drug infusion pump are used.[\[10\]](#)[\[11\]](#)
- Acquisition of Self-Administration:
  - Initially, rats may be trained to press a lever for a food reward (e.g., 45 mg sucrose pellets) on a Fixed Ratio 1 (FR1) schedule, where each press results in one reward.[\[10\]](#)[\[11\]](#)

- Once lever-pressing is established, sessions are switched to cocaine self-administration. Each response on the active lever results in an intravenous infusion of cocaine (e.g., 0.125 - 1.0 mg/kg in 0.1 ml over 5 seconds).[10][11]
- Cocaine infusion is paired with a cue light illumination for a short duration (e.g., 10-20 seconds), followed by a "timeout" period where lever presses are recorded but not reinforced.[10]
- Presses on the inactive lever are recorded but have no programmed consequences.[10]
- Training continues daily (e.g., 2-3 hour sessions) until a stable pattern of responding is achieved (e.g., <10-20% variation in infusions over three consecutive days).[10][11]

- **Vanoxerine** Treatment and Testing:
  - Once stable cocaine self-administration is established, animals are pre-treated with various doses of **Vanoxerine** or vehicle prior to the self-administration session.
  - The effect of **Vanoxerine** pre-treatment on the number of cocaine infusions earned, and the pattern of responding on both active and inactive levers are recorded and analyzed.



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**Caption:** Experimental workflow for a cocaine self-administration study.

## In Vivo Microdialysis Studies

Microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals. These studies confirm **Vanoxerine**'s effect on the dopamine system *in vivo*.

Table 3: Effects of **Vanoxerine** on Extracellular Dopamine (DA)

| Drug/Condition         | Dose                       | Brain Region | Effect                                       | Reference |
|------------------------|----------------------------|--------------|--|-----------|
| Vanoxerine (GBR 12909) | 10 mg/kg, i.p.             | Striatum     | Increased extracellular DA levels.           | [12]      |
| Vanoxerine (GBR 12909) | 1-1000 μM (local infusion) | Striatum     | Dose-dependent increase in extracellular DA. | [13]      |
| Cocaine                | 1-100 μM (local infusion)  | Striatum     | Dose-dependent increase in extracellular DA. | [13]      |

| **Vanoxerine** vs. Cocaine | Alone | Nucleus Accumbens / Caudate | **Vanoxerine** causes a low, sustained elevation of DA; Cocaine causes a rapid, short-lived increase. ||[5] |

Studies using fast-scan cyclic voltammetry further support that **Vanoxerine** is a specific DA uptake inhibitor without transmitter-releasing action.[12]

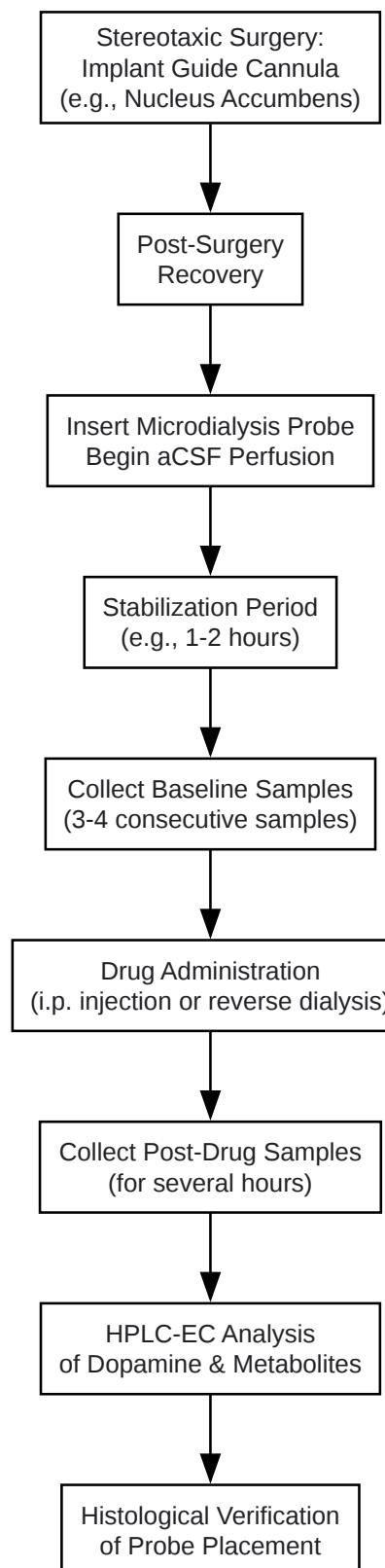
## Experimental Protocol: In Vivo Microdialysis

This protocol describes a general method for measuring drug-induced changes in extracellular dopamine in the rat brain.

- Guide Cannula Implantation: Rats are anesthetized and placed in a stereotaxic frame. A guide cannula is surgically implanted, aimed at a target brain region rich in dopamine terminals, such as the nucleus accumbens or striatum. The cannula is secured to the skull with dental acrylic.
- Recovery: Animals are allowed to recover for several days post-surgery.
- Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the target brain region. The probe is connected to a syringe

pump that perfuses it with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2  $\mu$ L/min).

- **Baseline Sampling:** After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) to establish a stable baseline of extracellular dopamine concentration.
- **Drug Administration:** **Vanoxerine**, cocaine, or a vehicle is administered to the animal (e.g., via intraperitoneal injection). Alternatively, the drug can be administered directly into the brain region through the probe by including it in the aCSF (reverse dialysis).[13]
- **Post-Treatment Sampling:** Dialysate collection continues at regular intervals following drug administration to monitor changes in dopamine levels over time.
- **Neurochemical Analysis:** The collected dialysate samples are analyzed to quantify the concentration of dopamine and its metabolites (DOPAC and HVA) using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC).[14]
- **Histological Verification:** At the conclusion of the experiment, the animal is euthanized, and the brain is sectioned and stained to verify the correct placement of the microdialysis probe.



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**Caption:** General workflow for an in vivo microdialysis experiment.

## Locomotor Activity Studies

Psychostimulants like cocaine typically increase locomotor activity. Preclinical studies assess whether a potential treatment medication produces stimulant effects on its own or attenuates the stimulant effects of cocaine.

Table 4: Effects of **Vanoxerine** on Locomotor Activity in Mice

| Strain        | Drug       | Dose (i.p.)   | Effect  | Reference |
|---------------|------------|---------------|---|-----------|
| Not Specified | Vanoxerine | 2.5-20 mg/kg  | Significantly increases ambulatory activity in a dose-dependent manner. | [6]       |
| DBA/2         | Vanoxerine | 5 & 7.5 mg/kg | Greater locomotor activation compared to C57BL/6 mice.                  | [15]      |
| C57BL/6       | Vanoxerine | 5 & 7.5 mg/kg | Less locomotor activation compared to DBA/2 mice.                       | [15]      |

| DBA/2 | Cocaine | 10 & 15 mg/kg | Greater locomotor activation compared to C57BL/6 mice. | [15] |

Although **Vanoxerine** can increase motor activity, it appears to require greater occupancy of the dopamine transporter to produce behavioral effects equivalent to cocaine.[5]

## Pharmacokinetics and Safety Profile

Table 5: Preclinical and Clinical Pharmacokinetic Parameters of **Vanoxerine**

| Parameter              | Value                                       | Species/Context    | Reference |
|------------------------|---|--------------------|-----------|
| Metabolism             | Primarily by CYP3A4; also CYP2C8 and CYP2E1 | In vitro studies   | [3][4]    |
| Plasma Protein Binding | 99% (at 0.1, 0.4, and 1 $\mu$ M)            | Not Specified      | [3]       |
| Elimination Half-Life  | 53.5 h (at 75 mg/day)                       | Healthy Volunteers | [3][4]    |
| Elimination Half-Life  | 66 h (at 125 mg/day)                        | Healthy Volunteers | [3][4]    |
| Bioavailability        | Increased 255% with a high-fat meal         | Healthy Volunteers | [3]       |

| DAT Occupancy | 25-35% at 100 mg oral dose | Human PET Scans (after 2 weeks) | [2][8] |

**Safety Concerns:** The primary concern that halted the clinical development of **Vanoxerine** for cocaine dependence was cardiotoxicity.[1] **Vanoxerine** is a potent blocker of the hERG (hKv11.1) cardiac potassium channel, which can lead to QT interval prolongation and an increased risk of potentially fatal arrhythmias like Torsade de Pointes.[1][3][16] While some studies suggest this risk is mitigated by its blocking of other ion channels (a MICE - Multiple Ion Channel Effects - profile), the observation of QTc effects in the context of cocaine use ultimately stopped its development for this indication.[1][16]

## Conclusion

Preclinical evidence strongly supported the potential of **Vanoxerine** as a pharmacotherapy for cocaine dependence. Its high affinity and slow dissociation from the dopamine transporter provided a strong mechanistic rationale for its ability to block cocaine's effects.[1][3][4] This was borne out in animal models, where **Vanoxerine** effectively reduced or eliminated cocaine self-administration.[2][3] However, despite promising preclinical efficacy and a pharmacokinetic profile suitable for a maintenance therapy, significant safety concerns regarding its potent inhibition of the hERG channel and associated cardiotoxicity led to the cessation of its clinical development for cocaine addiction.[1] Nevertheless, the extensive preclinical work on

**Vinoxerine** continues to inform the development of new dopamine transporter inhibitors with improved safety profiles for the treatment of psychostimulant use disorders.

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